molecular formula C15H26O2 B14408399 tert-Butyl 4,8-dimethylnona-3,7-dienoate CAS No. 85184-36-7

tert-Butyl 4,8-dimethylnona-3,7-dienoate

Cat. No.: B14408399
CAS No.: 85184-36-7
M. Wt: 238.37 g/mol
InChI Key: PVBLGRWOCARGMW-UHFFFAOYSA-N
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Description

tert-Butyl 4,8-dimethylnona-3,7-dienoate: is an organic compound with the molecular formula C15H26O2. It is an ester, specifically an aliphatic ester, characterized by the presence of a tert-butyl group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,8-dimethylnona-3,7-dienoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

R-COOH+(CH3)3COHR-COO-t-Bu+H2O\text{R-COOH} + \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{R-COO-t-Bu} + \text{H}_2\text{O} R-COOH+(CH3​)3​COH→R-COO-t-Bu+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,8-dimethylnona-3,7-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Chemistry: tert-Butyl 4,8-dimethylnona-3,7-dienoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ester group can be hydrolyzed to release the active carboxylic acid, which may exhibit biological activity.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity makes it suitable for incorporation into polymer chains, enhancing the properties of the resulting materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4,8-dimethylnona-3,7-dienoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester group.

Comparison with Similar Compounds

    tert-Butyl acetate: Another ester with a tert-butyl group, but with a simpler structure.

    tert-Butyl 4,8-dimethylnona-3,7-dienoate: Similar in structure but with different substituents on the diene system.

Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct reactivity and properties compared to other esters

Properties

CAS No.

85184-36-7

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

tert-butyl 4,8-dimethylnona-3,7-dienoate

InChI

InChI=1S/C15H26O2/c1-12(2)8-7-9-13(3)10-11-14(16)17-15(4,5)6/h8,10H,7,9,11H2,1-6H3

InChI Key

PVBLGRWOCARGMW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC(=O)OC(C)(C)C)C)C

Origin of Product

United States

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